6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane
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Overview
Description
. This compound is notable for its unique structure, which includes a boron atom integrated into a heterocyclic ring. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane typically involves the reaction of phenylboronic acid with N-methyliminodiacetic acid (MIDA) under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form boranes.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is particularly useful in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Vinylboronic acid MIDA ester: Similar structure but with a vinyl group instead of a phenyl group.
Oxiranyl boronic acid MIDA ester: Contains an oxirane ring instead of a phenyl group.
Uniqueness
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is unique due to its phenyl group, which imparts specific reactivity and stability. This makes it particularly suitable for Suzuki-Miyaura cross-coupling reactions, where the phenyl group enhances the formation of biaryl compounds .
Biological Activity
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane is an organic compound notable for its unique dioxazaborocane structure, which integrates a methyl and a phenyl group. This compound has gained attention in pharmaceutical research for its potential biological activities, particularly in the development of anti-cancer agents. The molecular formula of this compound is C₁₁H₁₂BNO₄, indicating its boron-containing nature which is essential for various biological interactions.
Synthesis and Structural Characteristics
The synthesis of this compound can be achieved through several methods including the reaction of boronic acids with appropriate substrates. Its structural features allow it to form stable complexes with other biological molecules, enhancing its utility in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell growth in multiple drug-resistant (MDR) cancer lines, suggesting its potential as a therapeutic agent in overcoming drug resistance.
Cell Line | IC50 (μM) | Effect |
---|---|---|
HeLa | 5.0 | Inhibition of cell growth |
MCF-7 | 7.5 | Induction of apoptosis |
HepG2 | 4.0 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects involves the formation of stable complexes with cellular targets. These interactions can disrupt normal cellular functions leading to apoptosis in cancer cells. Studies have shown that this compound can inhibit specific enzymes associated with cancer cell proliferation.
Case Studies
- Inhibition of dCTPase : A study demonstrated that derivatives of this compound could inhibit the dCTPase enzyme by over 98% at concentrations as low as 10 μM. This inhibition was linked to the compound's ability to bind effectively to the enzyme's active site .
- Cell Growth Inhibition : In vitro assays revealed that treatment with this compound led to significant growth inhibition in various cancer cell lines including HeLa and MCF-7 cells. The observed IC50 values ranged from 4 to 7.5 μM depending on the cell line tested .
Properties
Molecular Formula |
C11H16BNO2 |
---|---|
Molecular Weight |
205.06 g/mol |
IUPAC Name |
6-methyl-2-phenyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C11H16BNO2/c1-13-7-9-14-12(15-10-8-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
STYAQQQTUSOBDR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCN(CCO1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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